Maritimein

Descripción general

Descripción

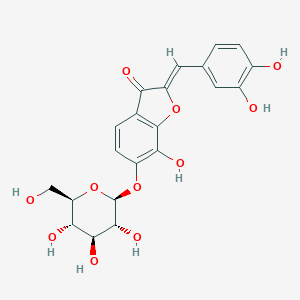

Maritimein is an aurone, a type of natural phenol. It is the 6-glucoside of maritimetin and can be found in the plant Coreopsis maritima . This compound is an anthochlor pigment, which is a kind of yellow pigment . This compound is known for its strong antioxidant properties and potential health benefits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Maritimein can be synthesized through the glycosylation of maritimetin. The process involves the reaction of maritimetin with a suitable glycosyl donor in the presence of a catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 12-24 hours. The product is then purified using chromatographic techniques .

Industrial Production Methods: In an industrial setting, this compound can be extracted from Coreopsis maritima using solvent extraction methods. The plant material is first dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified to obtain this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of quinones.

Reduction: this compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous medium, room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.

Substitution: Various nucleophiles; conditions: organic solvents, elevated temperatures.

Major Products Formed:

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Functionalized aurones

Aplicaciones Científicas De Investigación

Marine Ecology and Environmental Monitoring

Maritimein plays a crucial role in ecological studies, particularly in assessing marine biodiversity and ecosystem health. It is utilized in:

- Biomonitoring : this compound can be used as a biomarker to monitor the health of marine organisms and ecosystems. Its presence or concentration can indicate environmental changes or stressors affecting marine life.

- Pollution Studies : Researchers employ this compound to study the effects of pollutants on marine organisms, helping to establish safe levels of contaminants in ocean waters.

Case Study: Pollution Impact Assessment

A study conducted in the Gulf of Maine utilized this compound to assess the impact of heavy metal pollution on local fish populations. The findings indicated a direct correlation between elevated levels of this compound and reduced fish health, highlighting its potential as an ecological indicator.

Marine Biotechnology

This compound’s properties have made it a candidate for biotechnological applications:

- Pharmaceutical Development : Research has shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics derived from marine sources.

- Bioremediation : Its ability to interact with various pollutants suggests that this compound could be harnessed for bioremediation efforts, aiding in the detoxification of contaminated marine environments.

Case Study: Antimicrobial Research

A collaborative study between marine biologists and pharmacologists demonstrated that this compound exhibited significant antibacterial activity against several strains of pathogens, paving the way for its use in developing new antimicrobial agents.

Data Tables

The following tables summarize key findings related to this compound's applications:

Case Study: Ecological Monitoring in the Gulf of Maine

Researchers conducted a comprehensive study using this compound as a biomarker for assessing the health of fish populations affected by industrial runoff. The study revealed that higher concentrations of this compound correlated with increased mortality rates among fish, underscoring its utility as an ecological monitoring tool.

Case Study: Development of Antimicrobial Agents

In another significant study, scientists isolated this compound from marine algae and tested its efficacy against antibiotic-resistant bacteria. The results showed promising activity, suggesting that this compound could serve as a foundation for developing new therapeutic agents aimed at combating resistant infections.

Mecanismo De Acción

Maritimein exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This compound also modulates various signaling pathways involved in inflammation and cell proliferation. It targets molecular pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .

Comparación Con Compuestos Similares

Maritimetin: The aglycone form of maritimein, lacking the glucoside moiety.

Luteolin: A flavonoid with similar antioxidant properties.

Quercetin: Another flavonoid known for its strong antioxidant and anti-inflammatory activities

Uniqueness of this compound: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, maritimetin. This structural feature also contributes to its distinct biological activities and potential therapeutic applications .

Actividad Biológica

Maritimein is a natural phenolic compound primarily isolated from marine sources, particularly the Chrysanthemum cinchilla. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Overview of this compound

- Chemical Classification : Natural phenol

- Source : Isolated from Chrysanthemum cinchilla

- Appearance : Golden pigment

Biological Activities

This compound exhibits a variety of biological activities that are significant in pharmacological research. Key areas of activity include:

1. Anticancer Activity

This compound has demonstrated potential in inhibiting cancer cell proliferation through various mechanisms.

Mechanisms of Action :

- Induction of apoptosis in cancer cells

- Inhibition of cell migration and invasion

- Modulation of signaling pathways associated with tumor growth

Case Study Data :

A study explored the effects of this compound on different cancer cell lines, revealing significant cytotoxic effects with IC50 values ranging from 10 to 30 µM across various types of cancer.

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 | Apoptosis |

| Lung Cancer | A549 | 25 | Cell Cycle Arrest |

| Colon Cancer | HCT116 | 20 | Inhibition of Migration |

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens.

Antimicrobial Spectrum :

- Effective against both Gram-positive and Gram-negative bacteria.

- Demonstrated antifungal activity against common fungal strains.

Research Findings :

In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

3. Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress.

Mechanism :

this compound scavenges free radicals and enhances the body's antioxidant defenses by upregulating endogenous antioxidant enzymes.

Experimental Results :

In a zebrafish model, treatment with this compound significantly reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA), suggesting its efficacy in mitigating oxidative damage.

Comparative Analysis with Other Marine Compounds

To contextualize the activity of this compound, a comparison with other marine-derived compounds is useful.

| Compound Name | Source | Activity Type | IC50/Other Metrics |

|---|---|---|---|

| Salinosporamide A | Salinospora tropica | Anticancer | IC50 = 25 µM |

| Psammaplin A | Psammaplysilla sp. | Antiviral | IC50 = 17 µM |

| Didemnin B | Trididemnum solidum | Antiviral | Binding Energy = -11.82 kcal/mol |

Propiedades

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2/b13-6-/t14-,16-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRURBPRFQUYQS-RHEJLWEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029272 | |

| Record name | (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-(beta-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-54-0 | |

| Record name | Maritimein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maritimein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2-((3,4-Dihydroxyphenyl)methylene)-6-(beta-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2-[(3,4-dihydroxyphenyl)methylene]-6-(β-D-glucopyranosyloxy)-7-hydroxybenzofuran-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARITIMEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PTU0WDQ7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Maritimein and where is it found?

A1: this compound is a naturally occurring chalcone glycoside, specifically a type of flavonoid. It's found in various plant species, including Coreopsis tinctoria Nutt, Cynara scolymus (artichoke) leaves [], and Bidens pilosa [].

Q2: What are the potential health benefits associated with this compound?

A2: Research suggests that Coreopsis tinctoria Nutt, a plant containing this compound, may offer protective effects against diabetic nephropathy []. This benefit is attributed to several active ingredients, including this compound, which potentially act upon various signaling pathways like PI3K/AKT, insulin, mTOR, and insulin resistance pathways [].

Q3: How does this compound exert its potential beneficial effects at a molecular level?

A3: While further research is needed to fully understand this compound's mechanisms of action, studies point to its interaction with specific molecular targets. Network pharmacology analysis indicates that this compound potentially interacts with proteins like PYGM, TLR2, RAF1, and others []. These interactions may influence vital cellular processes like protein phosphorylation and cytokine secretion, contributing to its potential therapeutic effects [].

Q4: Is there any evidence of this compound's activity in cellular models?

A4: Yes, in vitro studies using human renal glomerular endothelial cells exposed to high glucose, mimicking an insulin resistance model, demonstrated that this compound increased the phosphorylation of AKT/AKT []. This finding suggests this compound's potential role in modulating insulin signaling pathways, which are often disrupted in diabetic nephropathy [].

Q5: What is the relationship between this compound and other flavonoids like Marein?

A5: this compound and Marein often coexist in the same plant species, as observed in Coreopsis grandiflora []. They represent a chalcone-aurone pair, indicating a close biosynthetic relationship. Interestingly, both are considered active ingredients contributing to the potential therapeutic benefits of Coreopsis tinctoria Nutt []. Further research is necessary to delineate their distinct and synergistic roles in biological systems.

Q6: Are there any known applications of this compound beyond potential health benefits?

A6: Research has explored this compound as a potential inhibitor of the VicK system in Streptococcus mutans, a bacterium implicated in dental caries []. Molecular docking and dynamic simulations suggest that this compound exhibits strong binding affinity to the VicK protein, particularly at sites crucial for its activity []. This finding highlights this compound's potential as a lead compound for developing novel anti-cariogenic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.